molecular formula C22H39N9O11S B610494 Risuteganib CAS No. 1307293-62-4

Risuteganib

Número de catálogo B610494
Número CAS: 1307293-62-4
Peso molecular: 637.666
Clave InChI: MYZAXBZLEILEBR-RVFOSREFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Risuteganib is a novel synthetic peptide that has advanced through Phase II clinical trials . It has shown promising efficacy in retinal diseases, including dry age-related macular degeneration (AMD) and diabetic macular edema (DME) . It is a small, synthetic, arginine-glycine-aspartate class peptide with a molecular weight of 0.75 kD and a retinal half-life of 21 days .

Aplicaciones Científicas De Investigación

  • Treatment for Non-Exudative AMD and DME : Risuteganib has been studied as a treatment for dry AMD and DME, which are leading causes of vision loss worldwide. Although there are no effective pharmaceutical interventions for dry AMD beyond vitamin supplements, risuteganib targets multiple integrin heterodimers involved in the pathophysiology of these conditions. It has shown potential in early clinical trials, but more data are needed to fully assess its benefits and efficacy (Shaw et al., 2020).

  • Improvements in Visual Acuity and Macular Thickness : Clinical trials with risuteganib have shown promising results, including improvements in patients' best-corrected visual acuity (BCVA) and reduced central macular thickness. Risuteganib's effects on angiogenesis, inflammation, and vascular permeability pathways have been observed in preclinical studies (Solinski & Raiji, 2021).

  • Safety and Efficacy in Clinical Trials : A multicenter, Phase 2a, randomized clinical trial demonstrated the safety and efficacy of intravitreal risuteganib for non-exudative AMD. This study found significant improvements in BCVA in patients treated with risuteganib, without any drug-related serious adverse events (Boyer et al., 2021).

  • Impact on Color Vision and Microperimetry : Risuteganib treatment in nonexudative AMD patients also showed improvements in color vision and microperimetry, an indication of retinal function. This study suggested a correlation between BCVA improvement and changes in these parameters (Lad et al., 2022).

  • Protective Effects on Retinal Cells : Research on human retinal pigment epithelial (RPE) cells indicated that risuteganib could protect against injury induced by hydroquinone, a component of cigarette smoke. This study highlighted risuteganib's potential role in treating retinal diseases like AMD (Yang et al., 2020).

Safety And Hazards

Risuteganib has shown a good safety profile in clinical trials . The only ocular treatment-related treatment-emergent adverse event was vitreous floaters, which spontaneously recovered without sequelae . No drug-related serious adverse events were reported .

Direcciones Futuras

Risuteganib is currently undergoing clinical trials for the treatment of dry AMD and DME . There is a pressing need for treatments for dry AMD and while Risuteganib appears to have a potential benefit for patients, more data are needed before one can truly evaluate its efficacy . The novel mechanism of action of Risuteganib could lead to new strategies for the treatment of retinal diseases .

Propiedades

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N9O11S/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42)/t11-,12+,13+,14+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZAXBZLEILEBR-RVFOSREFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS(=O)(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N9O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Luminate

CAS RN

1307293-62-4
Record name Risuteganib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307293624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Risuteganib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RISUTEGANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123DNA66IA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.